molecular formula C10H11NO2 B3060645 N-methyl-2-oxo-N-phenylpropanamide CAS No. 61110-50-7

N-methyl-2-oxo-N-phenylpropanamide

Cat. No.: B3060645
CAS No.: 61110-50-7
M. Wt: 177.2 g/mol
InChI Key: AFQPKYULSYGLGB-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-N-phenylpropanamide (CAS: 61110-50-7) is a substituted propanamide characterized by a central ketone group (2-oxo) and dual N-substituents: a methyl group and a phenyl ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s structure combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-methyl-2-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPKYULSYGLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404750
Record name N-methyl-2-oxo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61110-50-7
Record name N-methyl-2-oxo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-oxo-N-phenylpropanamide can be synthesized by reacting methylamine with phenylacetyl chloride in the presence of a suitable base such as potassium carbonate. The reaction results in the formation of this compound, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : ’s compound incorporates a benzyl group and a bulky alkyl chain, increasing hydrophobicity compared to the simpler phenyl and methyl groups in the target compound .
  • Reactivity : The diazenyl group in ’s butanamide introduces photolability and redox activity, absent in the ketone-dominated reactivity of this compound .

Physicochemical Properties

Property This compound 2-[(3-fluorophenyl)amino]-N-phenylpropanamide () N-Benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide ()
Melting Point Not reported Not reported 128–130°C
Solubility Moderate in DMF, low in water Low in polar solvents High in DMF, chloroform
Stability Stable under inert conditions Sensitive to hydrolysis Degrades under UV light

Insights :

  • The pyridinyl and dimethylaminoethyl groups in ’s compound enhance solubility in organic solvents but reduce stability under UV exposure .

Stability and Reactivity Trends

  • Hydrolytic Stability : The ketone group in this compound resists hydrolysis under neutral conditions but may degrade in strongly acidic/basic environments .
  • Photostability : Unlike azo-containing analogs (), the target compound lacks chromophores susceptible to UV-induced degradation .

Biological Activity

N-methyl-2-oxo-N-phenylpropanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a ketone moiety, which contribute to its reactivity and biological profile. The general structure can be represented as follows:

N methyl 2 oxo N phenylpropanamide=C9H11NO2\text{N methyl 2 oxo N phenylpropanamide}=\text{C}_9\text{H}_{11}\text{N}\text{O}_2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition can lead to increased levels of endogenous signaling molecules, which may exert anti-inflammatory effects .
  • Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, certain analogs have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .
  • Tubulin Interaction : Some studies suggest that compounds similar to this compound can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer therapies .

Biological Activity Data

The following table summarizes key findings on the biological activities of this compound and its analogs:

Activity Cell Line/Model IC50 (nM) Mechanism
AntiproliferativeMCF-7 Breast Cancer Cells10 - 33Tubulin destabilization
Enzyme InhibitionRecombinant Rat NAAA0.42 - 8.3Non-competitive inhibition
AntitrypanosomalTrypanosoma bruceiNot specifiedUnknown

Case Studies

  • Anticancer Activity : A study explored the antiproliferative effects of various derivatives against MCF-7 cells. Compounds with specific substitutions exhibited enhanced activity, indicating that structural modifications can significantly influence efficacy .
  • Inflammation Modulation : In vivo studies demonstrated that certain analogs could modulate inflammatory responses by inhibiting NAAA activity, which plays a role in lipid signaling pathways involved in inflammation .
  • Antimicrobial Properties : Investigations into related compounds have revealed potential antibacterial and antifungal activities, suggesting that the amide functional group may contribute to interactions with microbial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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